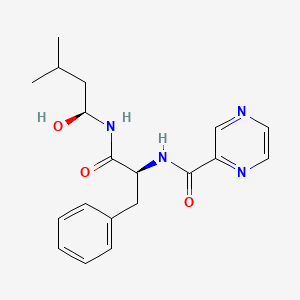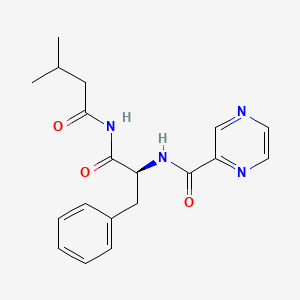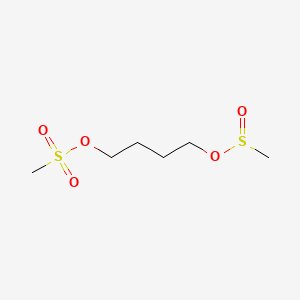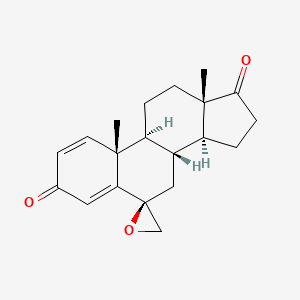
Epoxy Exemestane (6-Beta Isomer)
Übersicht
Beschreibung
Epoxy Exemestane (6-Beta Isomer) is a third-generation, irreversible steroidal aromatase inhibitor . It induces aromatase degradation, leading to a decrease in estrogen levels in plasma . Its molecular formula is C20H24O3, and it has a molecular weight of 312.4 .
Synthesis Analysis
The chemical name of Epoxy Exemestane (6-Beta Isomer) is (6R,8R,9S,10R,13S,14S)-10,13-Dimethyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione .Molecular Structure Analysis
The molecular structure of Epoxy Exemestane (6-Beta Isomer) can be represented by the SMILES notation:C[C@]12CC[C@H]3C@HC[C@]4(CO4)C5=CC(=O)C=C[C@]35C . Chemical Reactions Analysis
Epoxy Exemestane (6-Beta Isomer) is a steroidal aromatase inhibitor. It irreversibly binds to the active site of the enzyme, resulting in permanent inhibition .Physical And Chemical Properties Analysis
Epoxy Exemestane (6-Beta Isomer) has a molecular weight of 312.4 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors and has three hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass of the compound are 312.17254462 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Activity
Synthesis and Aromatase Inhibition : Exemestane analogs, including variants at the 6-methylene group, were synthesized and tested for their effect on aromatase. The 17 beta-hydroxy-derivative was notably less potent than exemestane (Buzzetti, Salle, Longo, & Briatico, 1993).
Metabolites and Anti-Proliferative Effects : Exemestane metabolites, including the 6β-spirooxiranandrosta-1,4-diene-3,17-dione, demonstrated potent aromatase inhibition and reduced viability in MCF-7aro cells, suggesting their role in exemestane's efficacy (Varela et al., 2014).
Potential Applications in Material Science
Self-Healing Epoxy Resins : Research on stereoisomers of dicyclopentadiene, a component in self-healing epoxy resins, showed the faster healing kinetics of the exo-stereoisomer, although with lower healing efficiency (Mauldin et al., 2007).
Highly Crosslinked Epoxy Resins : Studies on aromatic epoxy isomers, including triglycidyl p-aminophenol and m-aminophenol, revealed the influence of chemical and network structure on their properties. The inclusion of meta-substituted phenylene rings suggested potential for internal antiplasticisation in these resins (Ramsdale-Capper & Foreman, 2018).
Other Relevant Findings
Improved Drug Formulations : A study focused on improving exemestane's solubility and bioavailability through cyclodextrin complexation, which could have implications in the development of more efficient drug formulations (Yavuz, Bilensoy, Vural, & Şumnu, 2010).
Anti-inflammatory and Antioxidant Activities : Exemestane displayed anti-inflammatory and antioxidant properties, suggesting its potential use beyond breast cancer treatment in reducing the risk of chronic diseases (Liu & Talalay, 2013).
Wirkmechanismus
Exemestane is used in the adjuvant treatment of hormonally-responsive (also called hormone-receptor-positive, estrogen-responsive) breast cancer in postmenopausal women . It works by irreversibly binding to the active site of the aromatase enzyme, leading to a decrease in estrogen levels in plasma .
Safety and Hazards
While specific safety and hazard information for Epoxy Exemestane (6-Beta Isomer) is not available, it’s important to note that occupational exposure to epoxy resins can pose health risks . These can include skin and respiratory disorders caused by hypersensitivity or allergy after a period of working with these substances .
Eigenschaften
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJDRLFFJDJAC-FLVPGIQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@]4(CO4)C5=CC(=O)C=C[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




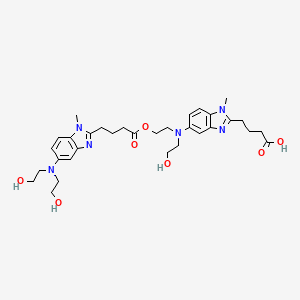
![4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid](/img/structure/B601029.png)
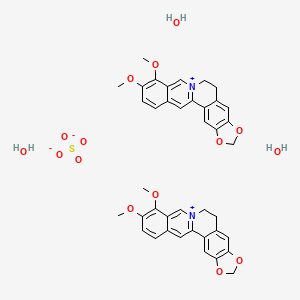

![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid](/img/structure/B601033.png)

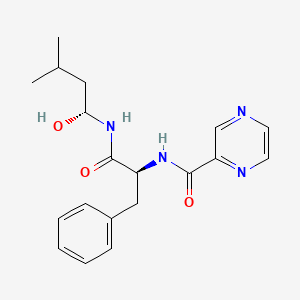

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)
